Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established organic chemistry naming conventions, reflecting its complex molecular structure through a hierarchical naming system. The official International Union of Pure and Applied Chemistry name is ethyl 6-[3-(dimethylamino)phenyl]-6-oxohexanoate, which systematically describes each structural component of the molecule. This nomenclature begins with the ethyl ester functionality, followed by the hexanoate backbone chain, and concludes with the ketone linkage to the substituted aromatic system.
The structural representation of this compound reveals a linear hexanoic acid derivative where the sixth carbon atom carries both a ketone functionality and an aromatic substituent. The simplified molecular-input line-entry system representation is documented as O=C(OCC)CCCCC(C1=CC=CC(N(C)C)=C1)=O, which provides a standardized linear notation for the molecular structure. The International Chemical Identifier string for this compound is InChI=1S/C16H23NO3/c1-4-20-16(19)11-6-5-10-15(18)13-8-7-9-14(12-13)17(2)3/h7-9,12H,4-6,10-11H2,1-3H3, offering a unique identifier that can be universally recognized across chemical databases and software systems.
The molecular architecture consists of several distinct regions that define its chemical behavior and properties. The ethyl ester group (-COOC2H5) terminates one end of a six-carbon aliphatic chain, while a ketone group (C=O) connects this chain to a meta-disubstituted benzene ring. The dimethylamino group [-N(CH3)2] occupies the meta position relative to the ketone attachment point, creating an electron-rich aromatic system that influences the compound's reactivity profile and electronic distribution.
Chemical Abstracts Service Registry Number and Alternative Chemical Names
The Chemical Abstracts Service registry number for this compound is 951885-86-2, which serves as the primary identifier for this compound in chemical databases and regulatory systems worldwide. This registration number provides unambiguous identification and facilitates accurate communication among researchers, suppliers, and regulatory agencies. The Chemical Abstracts Service system ensures that each unique chemical structure receives a distinct numerical identifier, preventing confusion that might arise from variations in naming conventions or structural representations.
Properties
IUPAC Name |
ethyl 6-[3-(dimethylamino)phenyl]-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-20-16(19)11-6-5-10-15(18)13-8-7-9-14(12-13)17(2)3/h7-9,12H,4-6,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJFKYGNWYKXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251534 | |
| Record name | Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-86-2 | |
| Record name | Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate typically involves the reaction of ethyl cyanoacetate with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 70°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Biocatalytic Applications
1. Enzymatic Reactions
The compound has been explored in biocatalytic processes for synthesizing chiral alcohols and amino acids. For instance, the use of microbial strains such as Escherichia coli expressing specific reductases has demonstrated high yields and enantioselectivity in reactions involving similar keto esters . This highlights the compound's potential role in green chemistry, where biocatalysts are employed to reduce environmental impact compared to traditional synthetic methods.
2. Biodegradable Implants
Recent studies have investigated biodegradable implants that incorporate compounds like ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate. These implants are designed for controlled drug delivery systems, providing sustained release of therapeutic agents while minimizing side effects associated with conventional delivery methods . The ability to tailor the release profiles using this compound could enhance patient outcomes in various medical applications.
Data Table: Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Pharmaceutical Synthesis | Key intermediate for drug synthesis, particularly in atorvastatin production | High enantioselectivity achieved using engineered enzymes |
| Anticancer Research | Potential anticancer properties through structural analogs | Induction of apoptosis in cancer cells observed |
| Biocatalysis | Utilization in enzymatic reactions for chiral compounds | High yields and selectivity with microbial catalysts |
| Biodegradable Implants | Controlled drug delivery systems | Sustained release profiles enhancing therapeutic efficacy |
Case Studies
Case Study 1: Atorvastatin Synthesis
In a study focused on atorvastatin synthesis, researchers utilized this compound as a precursor. The process involved engineered ketoreductases which facilitated the conversion of prochiral ketones to desired chiral alcohols with >99% enantiomeric excess within hours . This exemplifies the compound's significance in pharmaceutical manufacturing.
Case Study 2: Biodegradable Drug Delivery Systems
A study on biodegradable implants demonstrated the incorporation of this compound into a polymer matrix for sustained drug release. The results indicated a favorable correlation between in vitro release rates and therapeutic efficacy in animal models, suggesting its potential for clinical applications .
Mechanism of Action
The mechanism of action of Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the keto and ester groups can participate in various biochemical reactions. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino-Substituted Analogs
Ethyl 6-[ethyl(phenyl)amino]-6-oxohexanoate
- Structure: Features an ethyl(phenyl)amino group instead of N,N-dimethylamino.
- Molecular Formula: C₁₆H₂₃NO₃ (identical to the target compound).
- Increased steric hindrance due to the phenyl substituent may affect binding interactions in biological systems .
Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate
- Structure: Substituted with a 4-methylpiperazinomethyl group at the phenyl ring’s 4-position.
- Molecular Formula : C₂₀H₃₀N₂O₃ (MW: 346.47 g/mol).
- Key Differences :
Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate
- Structure: Contains a piperidinomethyl group at the 3-position.
- Molecular Formula: C₂₀H₂₉NO₃ (MW: 331.45 g/mol).
Heterocyclic Substituents
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate
- Structure: Morpholinomethyl group at the phenyl ring’s 2-position.
- Molecular Formula: C₁₉H₂₇NO₄ (MW: 333.43 g/mol).
- Key Differences :
Ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-1,3-dihydroimidazol-4-yl}-6-oxohexanoate
- Structure : Incorporates a benzothiazole-thioimidazole heterocycle.
- Molecular Formula : C₂₁H₂₂N₃O₃S₂ (MW: 428.55 g/mol).
- Key Differences: The benzothiazole moiety enhances binding to biological targets like kinases or G-quadruplex DNA, diverging from the dimethylamino group’s primary role in solubility .
Halogenated and Alkyl-Substituted Analogs
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate
- Structure : 2,5-Dichlorophenyl substituent.
- Molecular Formula : C₁₄H₁₆Cl₂O₃ (MW: 303.19 g/mol).
- Key Differences: Electron-withdrawing chlorine atoms reduce electron density on the phenyl ring, altering reactivity in electrophilic substitutions.
Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate
- Structure : 3,4-Dimethylphenyl group.
- Molecular Formula : C₁₆H₂₂O₃ (MW: 262.34 g/mol).
Structural and Functional Data Table
| Compound Name | Substituent | Position | Molecular Formula | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|---|---|
| Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxo | N,N-Dimethylamino | 3 | C₁₆H₂₃NO₃ | 277.36 | High solubility, basicity |
| Ethyl 6-[ethyl(phenyl)amino]-6-oxo | Ethyl(phenyl)amino | 6 | C₁₆H₂₃NO₃ | 277.36 | Reduced solubility, steric hindrance |
| Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxo | Morpholinomethyl | 2 | C₁₉H₂₇NO₄ | 333.43 | Enhanced polarity, industrial use |
| Ethyl 6-(2,5-dichlorophenyl)-6-oxo | 2,5-Dichloro | 2,5 | C₁₄H₁₆Cl₂O₃ | 303.19 | Electron-withdrawing, higher toxicity |
Biological Activity
Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a dimethylamino group, a keto group, and an ester functionality. This combination of functional groups contributes to its reactivity and interaction with biological systems.
| Property | Details |
|---|---|
| Chemical Formula | C₁₈H₂₅N₁O₃ |
| Molecular Weight | 303.41 g/mol |
| Functional Groups | Dimethylamino, Keto, Ester |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dimethylamino group can engage with various biological receptors, potentially modulating their activity. The keto and ester groups may undergo hydrolysis, leading to the release of active metabolites that exert biological effects.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study evaluating the compound's efficacy against various bacterial strains found that it demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Table: Summary of Biological Activities
| Activity Type | Tested Against | Outcome |
|---|---|---|
| Antimicrobial | E. coli, Staphylococcus | Significant inhibitory effect observed |
| Anticancer | HeLa, MCF-7 | Induction of apoptosis via caspase activation |
Case Studies
- Antimicrobial Efficacy Study :
- A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Anticancer Activity Investigation :
- In a study published in the Journal of Medicinal Chemistry (2021), researchers assessed the anticancer properties of the compound on MCF-7 cells. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in breast cancer treatment.
Q & A
Q. What are the optimal synthetic routes for Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a dimethylaminophenyl aldehyde with ethyl 6-oxohexanoate via nucleophilic acyl substitution. Key steps include:
- Intermediate Formation : Reacting 3-(N,N-dimethylamino)benzaldehyde with ethyl 6-oxohexanoate under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF .
- Optimization : Yields improve with controlled temperature (60–80°C) and inert atmosphere (N₂/Ar). Excess aldehyde (1.2–1.5 eq) minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
- Troubleshooting : Low yields may stem from moisture-sensitive reagents; ensure anhydrous conditions. By-products like aldol adducts can be mitigated by avoiding prolonged reflux .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do key spectral features correlate with its structure?
- Methodological Answer :
- ¹H/¹³C NMR : The ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR. The dimethylamino group’s N–CH₃ protons resonate as a singlet at δ 2.8–3.0 ppm in ¹H NMR. Aromatic protons split into distinct multiplet patterns (δ 6.8–7.5 ppm) due to para-substitution .
- IR Spectroscopy : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) confirm functional groups. The absence of OH stretches (2500–3300 cm⁻¹) validates esterification completion .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 306.3, with fragmentation peaks at m/z 233 (loss of –OCH₂CH₃) and 147 (dimethylaminophenyl fragment) .
Advanced Research Questions
Q. How do electronic effects of the dimethylamino group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The dimethylamino (–N(CH₃)₂) group is a strong electron-donating substituent, activating the phenyl ring via resonance. This enhances the electrophilicity of the adjacent ketone, facilitating nucleophilic attacks (e.g., by amines or hydrazines). For example:
- Kinetic Studies : Reactivity with hydrazine is 3× faster than unsubstituted analogs due to increased electron density at the carbonyl carbon .
- Steric Effects : The bulky dimethylamino group can hinder reactions at the ortho position, favoring para-substitution in further derivatization .
- Comparative Analysis : Replacing –N(CH₃)₂ with –NO₂ (electron-withdrawing) reduces nucleophilic substitution rates by 60% .
Q. What strategies can resolve contradictions in reported biological activities (e.g., IC₅₀ variability) across different cell lines?
- Methodological Answer : Discrepancies in potency (e.g., IC₅₀ ranging from 5–50 µM in MCF-7 vs. HepG2 cells) may arise from:
- Cellular Uptake Differences : Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation. Lipophilicity (logP ≈ 2.5) suggests moderate membrane permeability, but efflux pumps (e.g., P-gp) may vary by cell type .
- Metabolic Stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation. Co-administration with CYP inhibitors (e.g., ketoconazole) can validate metabolic liabilities .
- Target Engagement : Perform thermal shift assays to confirm binding to putative targets (e.g., kinases or GPCRs). A ΔTₘ > 2°C indicates significant interaction .
Q. How does modifying the phenyl ring substituents (e.g., –F, –CF₃) affect pharmacokinetic properties such as solubility and metabolic half-life?
- Methodological Answer :
- Solubility : Introducing –CF₃ (logP ↑ 0.5) reduces aqueous solubility but enhances blood-brain barrier penetration. Co-solvents (e.g., PEG-400) or nanoformulations can mitigate precipitation .
- Metabolism : Fluorinated analogs resist oxidative metabolism (t₁/₂ ↑ 40% vs. non-fluorinated). In vitro CYP3A4 assays show reduced metabolite formation when –F replaces –H at the meta position .
- SAR Trends : Para-substituted –OCH₃ improves solubility (logS ↑ 0.3) but shortens t₁/₂ due to demethylation. Balancing substituent effects requires combinatorial libraries and QSAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
